3,5-Dichlorobenzyl alcohol

Descripción general

Descripción

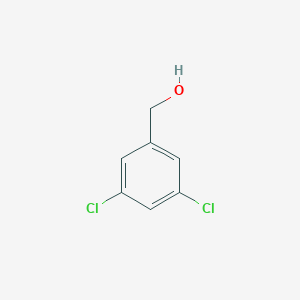

3,5-Dichlorobenzyl alcohol, also known as (3,5-dichlorophenyl)methanol, is an organic compound with the chemical formula C₇H₆Cl₂O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzene ring. This compound is commonly used as an antiseptic and disinfectant due to its effective antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of benzyl alcohol. This process involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to yield the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichlorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dichlorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to 3,5-dichlorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in ethanol.

Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst

Major Products Formed

Oxidation: 3,5-Dichlorobenzaldehyde

Reduction: 3,5-Dichlorotoluene

Substitution: Various substituted benzyl derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Properties

3,5-Dichlorobenzyl alcohol exhibits significant antibacterial and antiviral properties, making it an effective antiseptic agent. It is commonly used in throat lozenges and mouthwashes to alleviate symptoms associated with infections in the oral cavity. Its mechanism of action involves disrupting microbial cell membranes and denaturing proteins, which leads to cell death .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its derivatives have been explored for antifungal activity, with studies indicating that modifications can enhance their efficacy against fungal pathogens . Additionally, its local anesthetic properties are attributed to sodium channel blockade, which provides pain relief in throat infections .

Chemical Synthesis

The compound is utilized in organic synthesis as a building block for producing other chemical entities. It can undergo various reactions such as oxidation to form 3,5-dichlorobenzaldehyde or reduction to yield 3,5-dichlorotoluene. These transformations are essential for developing new pharmaceuticals and agrochemicals .

Industrial Uses

In the cosmetic and personal care industry, this compound is employed as a preservative due to its ability to inhibit microbial growth. This application is critical for maintaining product safety and extending shelf life .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound in combination with amylmetacresol against common cold viruses. The results demonstrated a significant reduction in viral load within minutes of application, highlighting its potential as a rapid-acting antiseptic for respiratory infections.

Case Study 2: Synthesis of Antifungal Compounds

Research involving the esterification of various acids with this compound led to the development of novel antifungal agents. Among these derivatives, one compound exhibited remarkable antifungal activity against resistant strains of fungi, showcasing the potential for developing new treatments based on this compound .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against bacteria and viruses; used in throat lozenges and mouthwashes |

| Pharmaceutical | Intermediate for drug synthesis; exhibits local anesthetic properties |

| Chemical Synthesis | Building block for various chemical transformations; used in creating pharmaceuticals |

| Industrial Preservation | Employed as a preservative in cosmetics and personal care products |

Mecanismo De Acción

The mechanism of action of 3,5-dichlorobenzyl alcohol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. It is believed to denature external proteins and rearrange the tertiary structure of proteins, thereby exerting its antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorobenzyl alcohol: Another dichlorinated benzyl alcohol with similar antiseptic properties.

3,5-Dichlorobenzaldehyde: An oxidized form of 3,5-dichlorobenzyl alcohol used in organic synthesis.

3,5-Dichlorotoluene: A reduced form of this compound used as an intermediate in chemical synthesis

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual chlorine substitution enhances its antimicrobial efficacy compared to other benzyl alcohol derivatives .

Actividad Biológica

3,5-Dichlorobenzyl alcohol (DCBA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of DCBA, supported by recent research findings, case studies, and data tables.

This compound is a chlorinated derivative of benzyl alcohol. Its chemical structure contributes to its biological activity, particularly its ability to interact with cellular membranes and proteins. The proposed mechanisms of action include:

- Antimicrobial Activity : DCBA exhibits broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria. It is believed to disrupt bacterial cell membranes and denature proteins, leading to cell death .

- Antifungal Activity : Research indicates that DCBA has significant antifungal properties, particularly against pathogens such as Botrytis cinerea and Rhizoctonia solani. Its efficacy in these cases is comparable to established fungicides like boscalid .

Antifungal Activity

A study evaluated the antifungal activity of various benzyl alcohol derivatives, including DCBA. The results indicated that DCBA derivatives exhibited potent antifungal effects with effective concentrations (EC50) significantly lower than those of traditional fungicides:

| Compound | Pathogen | EC50 (mg/L) | Comparison to Boscalid (EC50 mg/L) |

|---|---|---|---|

| This compound | Botrytis cinerea | 6.60 | 1.24 |

| Rhizoctonia solani | 1.61 | 1.01 |

In vivo tests demonstrated that a modified compound derived from DCBA effectively suppressed B. cinerea, confirming its potential as a novel fungicide .

Antimicrobial Activity

DCBA has been shown to inhibit the growth of various microorganisms. Notably, it has high activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aggregatibacter actinomycetemcomitans | 723 µM |

| Porphyromonas gingivalis | 1,446 µM |

| Other strains | Varies |

These findings indicate its potential application in dental products aimed at controlling oral pathogens .

Clinical Applications

DCBA is commonly found in over-the-counter throat lozenges due to its local anesthetic and antiseptic properties. A clinical study assessed the effectiveness of lozenges containing amylmetacresol and DCBA in alleviating sore throat symptoms:

| Outcome Measures | Strepsils-LA (n=47) | Placebo (n=37) | P-value |

|---|---|---|---|

| Sore throat - 30 min | 7 [14.9%] | 14 [37.8%] | 0.016 |

| Dysphagia - 30 min | 8 [17.0%] | 12 [32.4%] | 0.10 |

The results indicated a statistically significant reduction in sore throat incidence within 30 minutes for the treatment group compared to placebo .

Toxicological Profile

Despite its beneficial effects, the toxicological profile of DCBA must be considered. Studies have shown that high concentrations can lead to skin irritation and gastrointestinal disturbances in animal models:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dichlorobenzyl alcohol, and how can purity be optimized?

- Methodological Answer : A common synthesis involves reacting 3,5-dichlorobenzoyl chloride with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert conditions . Optimization of purity is achieved through controlled reaction temperatures (0–5°C for NaBH₄; reflux for LiAlH₄) and post-reaction purification via recrystallization using ethanol-water mixtures (yield: ~65–79%) . For large-scale synthesis, catalytic hydrogenation of 3,5-dichlorobenzaldehyde using palladium on carbon (Pd/C) in methanol at 50°C and 3 atm H₂ pressure improves scalability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) shows characteristic peaks at δ~4.7 ppm (singlet, -CH₂OH) and aromatic protons at δ~7.3–7.5 ppm (doublets, J = 2.1 Hz) .

- Fourier-Transform Infrared (FT-IR) : Key bands include O-H stretch (~3300 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and C-O stretch (~1050 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5) with electron ionization (EI) to detect molecular ion [M]⁺ at m/z 177.03 and fragment ions at m/z 141 (loss of -CH₂OH) .

Q. How does the chlorine substituent position influence the compound’s physical properties (e.g., melting point, solubility)?

- Methodological Answer : The 3,5-dichloro substitution pattern enhances symmetry, leading to a higher melting point (79–82°C) compared to mono-chloro analogs (e.g., 4-chlorobenzyl alcohol, mp 58–60°C) due to improved crystal packing . Solubility in polar solvents (e.g., ethanol, DMSO) is reduced relative to non-halogenated benzyl alcohols, requiring sonication or heating for dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in alkylation reactions?

- Methodological Answer : In iridium-catalyzed alkylations (e.g., with tert-butyl cyanoacetate), the alcohol acts as a directing group, stabilizing transition states via hydrogen bonding with the cyano group. Kinetic studies show a rate-determining step involving oxidative addition of the C-Cl bond to the Ir(I) catalyst, followed by reductive elimination . Competing pathways (e.g., dehydration to 3,5-dichlorostyrene) are minimized by using anhydrous conditions and low temperatures (<40°C) .

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Methodological Answer :

- Esterification : React with acetyl chloride in pyridine to yield 3,5-dichlorobenzyl acetate (useful as a prodrug intermediate) .

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the alcohol to 3,5-dichlorobenzoic acid, a precursor for anti-inflammatory agents .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF) introduces biaryl motifs for HIV protease inhibitor analogs .

Q. What challenges arise in quantifying trace this compound in biological matrices, and how are they addressed?

- Methodological Answer : Matrix interference (e.g., from proteins or lipids) complicates detection. A validated method combines solid-phase microextraction (SPME) with GC-MS/MS:

SPME Fiber : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for selective adsorption.

Derivatization : Use N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility.

GC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions (m/z 177 → 141, 113) with a limit of detection (LOD) of 0.1 ng/mL .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for this compound: How to verify authenticity?

- Methodological Answer : While some sources cite CAS 188735 , authoritative databases (NIST, PubChem) confirm CAS 60211-57-6 . Cross-validate using:

- InChIKey : VSNNLLQKDRCKCB-UHFFFAOYSA-N .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass = 177.028 g/mol (calc. for C₇H₆Cl₂O) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : N95 mask, nitrile gloves, and chemical goggles to prevent inhalation/contact (WGK 3 hazard) .

- Storage : Store in amber glass under nitrogen at 4°C to prevent oxidation .

- Spill Management : Neutralize with activated carbon and dispose as hazardous halogenated waste .

Q. Comparative Reactivity

Q. How does this compound compare to its difluoro analog in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups deactivate the ring more strongly than F, reducing reactivity in nitration (HNO₃/H₂SO₄). For 3,5-difluorobenzyl alcohol, nitration occurs at the para position (45% yield), whereas this compound requires harsher conditions (oleum, 80°C) for <20% yield .

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNLLQKDRCKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208959 | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60211-57-6 | |

| Record name | 3,5-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060211576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.